molecular formula C₁₈H₁₉NO₄ B1146739 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 153433-80-8

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B1146739
CAS No.: 153433-80-8
M. Wt: 313.35
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-Phenylisoserine ethyl ester is a chiral compound that plays a significant role in the synthesis of various pharmaceutical intermediates. It is particularly notable for its application in the production of taxol side chains, which are crucial in the development of anticancer drugs . The compound’s unique stereochemistry makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures such as Hansenula polymorpha and Candida fabianii, which provide high enantioselectivity and yield . The reaction conditions often include the use of specific pH buffers and co-solvents to optimize the enzymatic activity.

Industrial Production Methods: Industrial production of this compound can be scaled up using bioreactors that facilitate the microbial reduction process. The use of whole-cell biocatalysts in an emulsion bioreactor has been demonstrated to be effective for large-scale production . This method ensures high purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols with high stereoselectivity.

    Substitution: The ester group can be substituted with other functional groups to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives that are useful in further synthetic applications .

Scientific Research Applications

(2R,3S)-3-Phenylisoserine ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylisoserine ethyl ester involves its role as a precursor in the synthesis of biologically active compounds. In the case of taxol synthesis, the compound undergoes enzymatic reactions that lead to the formation of the taxol side chain, which is crucial for the drug’s anticancer activity. The molecular targets include microtubule proteins, which are essential for cell division .

Comparison with Similar Compounds

Uniqueness: (2R,3S)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which provides high enantioselectivity in synthetic applications. Its role in the synthesis of taxol side chains highlights its importance in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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